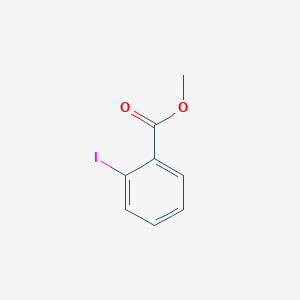

Methyl 2-iodobenzoate

Übersicht

Beschreibung

Chemical Profile:

Methyl 2-iodobenzoate (CAS: 610-97-9; C₈H₇IO₂; MW: 262.04) is an ortho-substituted aromatic ester featuring an iodine atom at the 2-position of the benzoate ring. It is a white to off-white solid with a purity >95% (HPLC), typically stored at +4°C .

Synthesis: The compound is synthesized via esterification of 2-iodobenzoic acid with methanol in the presence of concentrated sulfuric acid. The reaction proceeds under nitrogen at room temperature, yielding this compound in 96.3% yield after workup .

Applications:

It is widely employed in palladium-catalyzed cross-coupling reactions, C–H functionalization, and the synthesis of bioactive molecules, including isoindole-1,3-diones and meta-arylated heterocycles, with relevance to medicinal chemistry and materials science .

Vorbereitungsmethoden

Esterification of 2-Iodobenzoic Acid with Methanol

The most widely reported method involves the direct esterification of 2-iodobenzoic acid with methanol under acidic conditions. This one-step approach is favored for its simplicity and high yield.

Catalytic Sulfuric Acid Method

In a representative procedure, 2-iodobenzoic acid (52.9 mmol) is refluxed with methanol (300 mL) and concentrated sulfuric acid (30 mL) at 80°C for 2.5 hours under nitrogen . The crude product is extracted with diethyl ether, washed with sodium bicarbonate and brine, and purified via silica gel chromatography (hexane/ethyl acetate = 5:1), achieving a 99% yield . Key advantages include:

A modified protocol reduces the temperature to room temperature but extends the reaction time to 7 hours, yielding 96.3% product after extraction with acetate ester and drying over MgSO₄ .

Table 1: Comparative Analysis of Sulfuric Acid-Mediated Esterification

Diazotization-Substitution from Methyl Anthranilate

An alternative industrial route starts with methyl anthranilate (methyl 2-aminobenzoate), leveraging diazotization and iodide substitution. This two-step method is advantageous when 2-iodobenzoic acid is unavailable.

Diazotization Reaction

Methyl anthranilate reacts with sodium nitrite (NaNO₂) in 98.3% sulfuric acid at 0–5°C to form the diazonium salt . Critical parameters include:

-

Stoichiometric H₂SO₄ to maintain acidity (prevents side reactions)

-

Temperature control (<5°C to stabilize the diazonium intermediate)

Iodide Substitution

The diazonium salt is treated with aqueous potassium iodide (KI), inducing a Sandmeyer-type reaction to replace the diazo group with iodine. Post-reaction, the mixture is centrifuged to separate the product, which is washed with 10% sodium sulfite to remove residual iodine .

Table 2: Industrial Production Metrics

| Step | Conditions | Output/Considerations |

|---|---|---|

| Diazotization | 0–5°C, H₂SO₄, NaNO₂ | Generates NO₂ gas (requires scrubbing) |

| Substitution | KI, 25–30°C | 85–90% yield (crude) |

| Purification | Centrifugation + Na₂SO₃ wash | Reduces iodine impurities |

| Waste Management | Neutralization of acidic wastewater | Complies with environmental regulations |

Methodological Comparison and Optimization

Efficiency and Practicality

-

Esterification is optimal for lab-scale synthesis due to minimal byproducts and straightforward purification .

-

Diazotization-Substitution suits industrial contexts where methyl anthranilate is cost-effective, despite lower yields and complex waste management .

Reaction Mechanism Insights

-

Acid-Catalyzed Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol .

-

Diazonium Chemistry : The diazo group’s instability drives iodide substitution, with KI acting as both nucleophile and reducing agent .

Advanced Characterization Data

Synthetic products are validated using:

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.

Heck Reaction: Utilizes palladium catalysts and alkenes in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-iodobenzoate serves as an essential precursor in the synthesis of various compounds through different methodologies:

- Cross-Coupling Reactions: It is frequently employed in reactions such as the Stille coupling, where it reacts with organostannanes to form biaryl compounds. This reaction is crucial for synthesizing complex aromatic systems used in pharmaceuticals and materials science .

- Synthesis of Isoquinolinones: The compound is utilized in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, which are important in medicinal chemistry due to their biological activities .

Pharmaceutical Applications

This compound has been explored for its potential in drug development:

- Neuroprotective Agents: Research indicates that derivatives synthesized from this compound show promise as neuroprotective agents against ischemic stroke, demonstrating significant protective effects on neuronal cells under oxidative stress conditions .

- Anticancer Compounds: The compound has also been investigated for its role in synthesizing anticancer agents, with studies focusing on the development of novel derivatives that exhibit cytotoxicity against cancer cell lines .

Agrochemical Applications

The compound's utility extends to agrochemicals, where it is used as an intermediate in the synthesis of herbicides and pesticides:

- Synthesis of Agrochemicals: this compound is involved in producing various agrochemical agents that help enhance crop yield and protect against pests .

Mechanochemical Applications

Recent advancements have explored the mechanochemical synthesis involving this compound, which allows for solvent-free reactions that are more environmentally friendly:

- C-N Bond Formation: Mechanochemical methods utilizing this compound have been developed to create C-N bonds efficiently, leading to the synthesis of various nitrogen-containing heterocycles .

Case Studies

Wirkmechanismus

The mechanism of action of methyl 2-iodobenzoate depends on the specific reaction or application. In general, the iodine atom and ester group confer reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved vary depending on the specific context of its use. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Cross-Coupling Reactions

Methyl 2-iodobenzoate exhibits distinct reactivity compared to its regioisomers (3- and 4-iodobenzoates) and other ortho-halobenzoates (e.g., bromo, chloro).

*NR = No reaction observed.

The ortho-iodo group in this compound facilitates oxidative addition to palladium, a critical step in cross-coupling and C–H activation. In contrast, meta- and para-iodo isomers lack this directing effect, leading to undesired side products .

Stability and Side Reactions

The iodine atom in this compound can undergo deiodination under certain conditions, limiting its utility compared to more stable halo-substituted analogues:

The lability of the C–I bond makes this compound less suitable for reactions requiring harsh conditions, though its reactivity is advantageous in palladium-mediated transformations .

Directing Effects in C–H Activation

The ortho-iodo group acts as a transient directing group in meta-C–H functionalization. Comparatively, non-coordinating ortho-substituents (e.g., methyl, methoxy) reduce yields:

This compound outperforms other aryl iodides in meta-C–H arylation due to its ability to stabilize palladium intermediates via coordination .

Biologische Aktivität

Methyl 2-iodobenzoate (C₈H₇IO₂) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a methoxy group and an iodine atom attached to a benzene ring. Its molecular structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 278.04 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

Synthesis Methods

This compound can be synthesized through various methods, including:

- Diazotization Reaction : Involves the reaction of methyl anthranilate with sodium nitrite in sulfuric acid, followed by a substitution reaction with potassium iodide to introduce the iodine atom .

- Sonication Reactions : A method where this compound reacts with zinc under sonication to yield aryl zinc compounds, demonstrating its utility in organic synthesis .

Antimicrobial Effects

This compound exhibits notable antimicrobial properties. Various studies have indicated its effectiveness against bacterial strains and fungi. For instance, it has shown significant activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in various cancer cells, including breast and colon cancer lines, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Activity Study : In a controlled experiment, this compound was tested against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial efficacy.

- Cytotoxicity Analysis : A study involving human breast cancer cell lines treated with this compound showed a decrease in cell viability by approximately 60% at a concentration of 50 µg/mL after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-iodobenzoate, and how can its purity be verified?

this compound is commonly synthesized via halogenation or esterification reactions. For example, a 2 mmol scale synthesis using this compound as a starting material under visible light mediation yields derivatives like methyl 2-cyclopropylbenzoate (85% yield) . Characterization involves 1H/13C NMR (e.g., δ 7.79 ppm for aromatic protons, δ 168.8 ppm for the ester carbonyl) and HRMS (e.g., calculated [M+H]+: 177.0910; observed: 177.0913) to confirm structure and purity . Purity can also be assessed via melting point (mp) or boiling point (bp) data (e.g., bp 272–274°C ).

Q. What safety precautions are necessary when handling this compound?

this compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A) . It may also cause specific target organ toxicity (Category 3). Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Proper disposal protocols for halogenated waste must be followed .

Q. How should NMR data for this compound derivatives be interpreted?

Key NMR signals include aromatic protons (δ 7.0–8.0 ppm) and ester carbonyl carbons (δ ~168 ppm). For example, in methyl 2-cyclopropylbenzoate, the cyclopropane protons appear at δ 0.64–1.03 ppm, while the ester methyl group resonates at δ 3.91 ppm . Cross-referencing with literature values (e.g., matching δ 130.1 ppm for specific carbons) ensures accurate assignment .

Advanced Research Questions

Q. What role does this compound play in enantioselective palladium-catalyzed reactions?

this compound serves as an electrophilic arylating agent in palladium-catalyzed ring-opening reactions. For instance, it enables the synthesis of cis-dihydro benzo[c]phenanthridinones via azabenzonorbornadiene activation, achieving high enantioselectivity (up to 95% ee) . The iodine substituent enhances reactivity in oxidative addition steps, critical for forming chiral intermediates.

Q. How can contradictions in reported reaction yields or selectivity be resolved?

Discrepancies often arise from variations in catalysts, solvents, or light sources. For example, visible light-mediated reactions may yield 85% product , whereas thermal conditions might lower efficiency. Systematic optimization of parameters (e.g., catalyst loading, wavelength) and replication of published procedures (with detailed experimental logs) are essential. Cross-validating data with HRMS and 2D NMR (e.g., COSY, HSQC) can identify impurities or side products .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity is influenced by steric and electronic effects. The ortho-iodo group directs coupling to specific positions in transition metal-catalyzed reactions. For example, in copper-catalyzed B–H bond insertions, the iodine atom stabilizes transition states, favoring C–B bond formation at the para position . Computational modeling (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. Methodological Guidance

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including reagent quantities, reaction times, and purification methods. Use ≤5 compounds in the main manuscript; others should be in supplementary data .

- Data Reporting : Include full spectral data (NMR, HRMS) for new compounds. For known compounds, cite literature but provide key characterization details (e.g., mp/bp, Rf values) .

- Conflict Resolution : Address contradictory data by comparing experimental conditions (e.g., solvent polarity, temperature) and using statistical tools (e.g., ANOVA for yield variations) .

Eigenschaften

IUPAC Name |

methyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXLTVBTDZXPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060594 | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-97-9 | |

| Record name | Methyl 2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-IODOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW7KL2LZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.